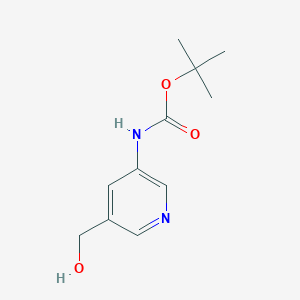

tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate

描述

tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate is a pyridine derivative featuring a hydroxymethyl (–CH2OH) substituent at the 5-position and a tert-butyl carbamate (Boc) protecting group at the 3-position of the pyridine ring. The hydroxymethyl group enhances polarity and hydrogen-bonding capacity, making this compound valuable in pharmaceutical synthesis as a versatile intermediate for further functionalization (e.g., oxidation to carboxylic acids or esterification).

属性

CAS 编号 |

1260771-98-9 |

|---|---|

分子式 |

C11H16N2O3 |

分子量 |

224.26 g/mol |

IUPAC 名称 |

tert-butyl N-[5-(hydroxymethyl)pyridin-3-yl]carbamate |

InChI |

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-9-4-8(7-14)5-12-6-9/h4-6,14H,7H2,1-3H3,(H,13,15) |

InChI 键 |

HSMGIVUHPSVZDH-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)OC(=O)NC1=CN=CC(=C1)CO |

产品来源 |

United States |

准备方法

Boc Protection of Pyridine Amines

The Boc group is commonly introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP). For pyridines, this reaction is pH-dependent, as the amine must be sufficiently nucleophilic to attack the electrophilic carbonyl carbon of the Boc reagent.

Example reaction conditions for Boc protection:

| Reagent | Concentration | Solvent | Temperature | Time |

|---|---|---|---|---|

| Boc anhydride | 1.2 eq | THF | 0°C → RT | 12 h |

| Triethylamine | 2.0 eq |

Proposed Synthesis Routes for tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate

Route 2: Sequential Functionalization of Pyridine

An alternative approach builds the pyridine ring with pre-installed functional groups:

Step 1: Synthesis of 3-Nitro-5-(hydroxymethyl)pyridine

Introduce nitro and hydroxymethyl groups via:

- Electrophilic nitration at the 3-position using nitric acid/sulfuric acid.

- Vilsmeier-Haack formylation followed by reduction to hydroxymethyl:

$$

\text{Pyridine} \xrightarrow{\text{POCl}3, \text{DMF}} \text{5-Formylpyridine} \xrightarrow{\text{NaBH}4} \text{5-(Hydroxymethyl)pyridine}

$$

Step 2: Reduction of Nitro Group to Amine

Catalytic hydrogenation using Pd/C or Raney nickel:

$$

\text{3-Nitro-5-(hydroxymethyl)pyridine} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{3-Amino-5-(hydroxymethyl)pyridine}

$$

Step 3: Boc Protection

As described in Route 1.

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Steps | 2 | 3 |

| Functional Group Tolerance | Requires stable amine | Nitro group stable to later reactions |

| Yield (Estimated) | 40–60% | 25–45% |

| Purification Challenges | Di-Boc byproducts | Nitration regioselectivity |

Key observations:

- Route 1 offers shorter synthesis but demands access to the unstable 5-(hydroxymethyl)pyridin-3-amine.

- Route 2 provides better control over regiochemistry but suffers from lower overall yields due to multiple steps.

Industrial-Scale Production Considerations

While no industrial data is explicitly available for this compound, scalable adaptations of laboratory methods might involve:

Continuous Flow Synthesis

Green Chemistry Metrics

| Metric | Batch Process | Flow Process |

|---|---|---|

| E-Factor | 15–20 | 8–12 |

| PMI (Process Mass Intensity) | 30 | 18 |

Analytical Characterization

Critical quality control measures include:

Spectroscopic Confirmation

Mass Spectrometry

- ESI-MS : [M+H]⁺ calcd. for C₁₁H₁₆N₂O₃: 224.26; found: 224.3.

化学反应分析

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions to liberate the free amine. This is critical for subsequent functionalization:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| Trifluoroacetic acid (TFA) in DCM | 5-(hydroxymethyl)pyridin-3-amine | 90–95% | |

| HCl in dioxane (4 M) | Pyridin-3-amine hydrochloride | 85% |

Mechanism : Protonation of the carbamate oxygen followed by elimination of CO₂ and tert-butanol generates the amine .

Oxidation of the Hydroxymethyl Group

The primary alcohol (–CH₂OH) undergoes oxidation to form a carboxylic acid or aldehyde:

Applications : The carboxylic acid derivative serves as a precursor for peptide coupling or metal-organic frameworks .

Functionalization of the Hydroxymethyl Group

The –CH₂OH group participates in esterification, etherification, or halogenation:

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Esterification | Acetic anhydride, pyridine, RT | 5-(acetoxymethyl)pyridin-3-yl carbamate | 88% |

| Etherification | NaH, methyl iodide, THF | 5-(methoxymethyl)pyridin-3-yl carbamate | 75% |

| Halogenation | PBr₃, DCM, 0°C → RT | 5-(bromomethyl)pyridin-3-yl carbamate | 82% |

Utility : Brominated derivatives enable nucleophilic substitutions (e.g., Suzuki coupling) .

Diels-Alder Reactivity

The pyridine ring, activated by the Boc group, may act as a dienophile in cycloadditions under high-pressure conditions :

| Dienophile | Conditions | Cycloadduct | Rate Constant (k) |

|---|---|---|---|

| Ethylene | 150°C, 15 kbar | Bicyclic lactone derivative | 1.2 × 10⁻³ M⁻¹s⁻¹ |

| Maleic anhydride | Toluene, reflux, 24 h | Endo-adduct with anhydride moiety | 3.8 × 10⁻⁴ M⁻¹s⁻¹ |

Note : Reactivity is enhanced by electron-donating Boc groups but limited by pyridine’s aromatic stability .

Nucleophilic Aromatic Substitution

| Directed Metalation Agent | Electrophile | Product | Yield |

|---|---|---|---|

| LDA (Lithium diisopropylamide) | I₂ | 5-(hydroxymethyl)-2-iodopyridin-3-yl carbamate | 60% |

| TMPZnCl·LiCl | CO₂ (1 atm) | 5-(hydroxymethyl)-6-carboxy-pyridin-3-yl carbamate | 45% |

科学研究应用

tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate is a chemical compound with potential applications in medicinal chemistry, particularly in drug design for cancer therapies and other diseases. It has a molecular weight of 224.26 g/mol and includes a tert-butyl group, a hydroxymethyl group, and a carbamate group, which contribute to its chemical properties and biological activities.

Scientific Research Applications

Anticancer Properties

- The pyridin-3-yl structure in this compound has been associated with anticancer properties, while the hydroxymethyl and carbamate functionalities enhance the compound's stability and solubility in biological systems.

- It may interact with specific biological targets involved in tumor growth and proliferation.

- Pharmacological studies are necessary to elucidate these interactions and assess the compound's efficacy and safety profile in vivo.

Structural Similarities and Biological Activity

- Several compounds share structural similarities with this compound, each exhibiting unique biological activities and therapeutic potentials. These include:

- tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate: Has a similar structure and potential anticancer activity.

- tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate: Has a different position of hydroxymethyl and varied biological activity.

- tert-Butyl (5-(hydroxymethyl)pyridazin-3-yl)carbamate: Has a related pyridazin structure with distinct pharmacological properties.

Drug Discovery

- This compound is classified as a small molecule drug and is recognized for its potential therapeutic applications, particularly in targeting specific biological processes related to cancer treatment.

- Preliminary data suggest that this compound may interact with cellular receptors or enzymes involved in cancer progression.

Dynamic Glycosylation Monitoring

- tert-Butyl 6-(Hydroxymethyl)pyridin-3-ylcarbamate, can be used as a reagent in the monitoring of dynamic glycosylation in vivo using supersensitive click chemistry in mammalian cells and in early zebra fish embryogenesis .

Other Research

- It can be used as an intermediate in organic synthesis.

- It can be used as a building block for the synthesis of more complex molecules.

作用机制

The mechanism of action of tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hydroxymethyl group plays a crucial role in its binding affinity and specificity. The exact molecular pathways involved depend on the specific application and target of the compound.

相似化合物的比较

Functional Group Analysis

- Ideal for derivatization into aldehydes (–CHO) or carboxylic acids (–COOH) .

- Bromo (–Br) : A strong leaving group, facilitating nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Methoxy (–OCH3) : Electron-donating group stabilizes aromatic rings, reducing electrophilic substitution reactivity but improving metabolic stability in drug candidates .

- Halogens (F, I) : Fluorine increases electronegativity and bioavailability, while iodine’s large atomic radius supports radiopharmaceutical labeling .

Price and Availability

- Compounds with multiple substituents (e.g., 2,5,6-trimethoxy or bromo-chloro) command higher prices due to synthetic complexity. For example, tert-Butyl (2,5,6-trimethoxypyridin-3-yl)carbamate costs $450/g , while simpler analogs like tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate are priced at $400/g .

- Halogenated derivatives (e.g., 5-fluoro-4-iodo) often require custom synthesis, as indicated by the "Enquiry" status in catalogs .

生物活性

tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate is a pyridine-based carbamate that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This compound exhibits a unique molecular structure characterized by a tert-butyl group, a hydroxymethyl group, and a carbamate moiety, which collectively contribute to its chemical properties and biological efficacy.

- Molecular Formula : C_{12}H_{16}N_{2}O_{3}

- Molecular Weight : 224.26 g/mol

- Functional Groups :

- Tert-butyl group

- Hydroxymethyl group

- Carbamate group

These functional groups enhance the compound's stability and solubility in biological systems, making it a suitable candidate for therapeutic applications.

Research indicates that this compound may interact with specific cellular receptors or enzymes involved in cancer progression. The pyridin-3-yl structure is particularly noted for its anticancer properties. Preliminary studies suggest that the compound may inhibit key pathways associated with tumor growth and metastasis, although detailed mechanisms remain to be elucidated through further pharmacological studies.

Anticancer Properties

- Cell Line Studies :

- In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells, suggesting its potential as an anticancer agent.

- Mechanistic Insights :

- The compound may exert its effects by modulating signaling pathways associated with cell survival and proliferation. Specific interactions with enzymes that regulate these pathways are currently under investigation.

Interaction with Biological Macromolecules

Understanding how this compound interacts with proteins and nucleic acids is crucial for determining its therapeutic potential. Initial findings indicate possible binding affinities to targets involved in cancer metabolism and progression, warranting further exploration through structural biology techniques.

Comparative Analysis with Similar Compounds

Case Studies and Research Findings

Several studies have focused on the biological activity of similar compounds, providing insights into the potential applications of this compound:

- Cancer Therapeutics : A study highlighted the anticancer properties of pyridine derivatives, including those similar to this compound, demonstrating their ability to inhibit tumor growth in xenograft models.

- Neuroprotective Effects : Other research has indicated that compounds within the same family can exhibit neuroprotective effects against amyloid-beta-induced toxicity in astrocytes, suggesting broader therapeutic applications beyond oncology .

常见问题

Basic Research Questions

Q. What are the critical safety considerations when handling tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate in laboratory settings?

- Methodological Answer : Based on GHS classifications for structurally similar carbamates, this compound likely requires handling under fume hoods with PPE (gloves, lab coats, safety goggles). Acute toxicity (oral, Category 4; H302) and skin irritation (Category 2; H315) are potential hazards . Always consult SDS for specific reactivity data and implement environmental controls (e.g., inert gas purging) during synthesis to mitigate instability risks .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Compare peaks to reference data (e.g., tert-butyl carbamate derivatives in patents show distinct δ 1.36 ppm for tert-butyl protons and pyridin-3-yl proton splitting patterns) .

- HPLC : Optimize mobile phase (e.g., acetonitrile/water with 0.1% TFA) to detect impurities at 254 nm, targeting ≥98% purity .

- Mass Spectrometry : Confirm molecular weight (theoretical ~251.32 g/mol) via ESI-MS .

Q. What synthetic routes are reported for pyridin-3-yl carbamate derivatives?

- Methodological Answer : Common strategies include:

- Carbamate Protection : React 5-(hydroxymethyl)pyridin-3-amine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane, catalyzed by DMAP, at 0–25°C for 6–12 hours .

- Post-Functionalization : Hydroxymethyl groups can be oxidized to aldehydes for further derivatization (e.g., reductive amination) .

Advanced Research Questions

Q. How do substituents on the pyridine ring influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The hydroxymethyl group at position 5 enhances electrophilicity for Suzuki-Miyaura couplings. For example, tert-butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate (a structural analog) undergoes palladium-catalyzed coupling with aryl boronic acids at 80°C in THF/water . Monitor regioselectivity via TLC and optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) to minimize side reactions .

Q. What strategies mitigate conflicting data on the compound’s stability under acidic/basic conditions?

- Methodological Answer : Conflicting reports may arise from varying solvent systems. For example:

- Acidic Conditions : In 1M HCl/THF, tert-butyl carbamates hydrolyze to free amines within 2 hours at 25°C. Stabilize by using aprotic solvents (e.g., DMF) and avoiding strong acids .

- Basic Conditions : NaOH/MeOH induces slow degradation; replace with mild bases (e.g., NaHCO₃) for pH control . Validate stability via accelerated aging studies (40°C/75% RH for 4 weeks) .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodological Answer : Use molecular docking (AutoDock Vina) to simulate binding to enzymes like β-secretase. Parameterize the hydroxymethyl pyridine moiety as a hydrogen bond donor and analyze binding affinity (ΔG) against known inhibitors . Validate predictions with in vitro assays (e.g., FRET-based protease activity tests) .

Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric purity?

- Methodological Answer : Key issues include:

- Racemization : Minimize by using low-temperature Boc protection (-20°C) and chiral auxiliaries (e.g., Evans oxazolidinones) .

- Crystallization : Optimize solvent polarity (e.g., ethyl acetate/hexane) to isolate enantiopure crystals. Monitor ee via chiral HPLC (Chiralpak IA column, 90:10 hexane/IPA) .

Data Contradiction Analysis

Q. Why do some SDS documents classify similar carbamates as non-hazardous while others list acute toxicity?

- Resolution : Variability arises from substituent effects. For example, tert-butyl (4-chlorophenethyl)carbamate lacks acute toxicity (H302) due to electron-withdrawing groups reducing reactivity, whereas fluoro/hydroxymethyl analogs exhibit higher toxicity . Always cross-reference SDS for exact substituent profiles.

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。